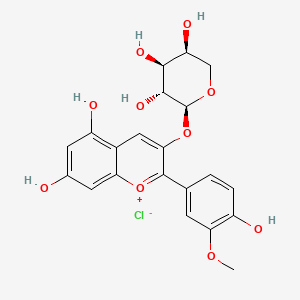

Peonidin 3-arabinoside

Overview

Description

Peonidin 3-arabinoside is a naturally occurring anthocyanin, a type of flavonoid pigment found in various fruits and flowers. It is responsible for the red, purple, and blue hues in plants. This compound is derived from peonidin, an O-methylated anthocyanidin, and is known for its antioxidant properties . Anthocyanins like this compound play crucial roles in plant physiology, including attracting pollinators and protecting against environmental stressors .

Mechanism of Action

Target of Action

Peonidin 3-arabinoside has been found to interact with several targets in the body. One of the primary targets is the enzyme tyrosinase . Tyrosinase is a key enzyme involved in the production of melanin, a pigment that gives color to our skin, hair, and eyes .

Mode of Action

This compound interacts with its targets, such as tyrosinase, through a process known as binding. The compound exhibits a strong binding affinity for tyrosinase, which results in the inhibition of the enzyme . This interaction can lead to changes in the activity of the enzyme, potentially influencing the production of melanin .

Biochemical Pathways

The interaction of this compound with tyrosinase affects the melanin synthesis pathway. By inhibiting tyrosinase, this compound can potentially reduce the production of melanin . This could have implications for conditions related to melanin production, such as hyperpigmentation disorders.

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability. According to in-silico drug-likeness analysis, this compound was found to comply with both Lipinski’s rule of five and Ghose variations, which are rules used to predict the drug-likeness of a compound .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on tyrosinase. By inhibiting this enzyme, this compound can potentially influence the production of melanin, leading to changes in pigmentation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, anthocyanins like this compound are known to be pH-sensitive, changing color as pH rises . This could potentially affect the visibility of its effects in certain applications.

Biochemical Analysis

Biochemical Properties

Peonidin 3-arabinoside plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with enzymes involved in antioxidant defense mechanisms, such as superoxide dismutase and catalase . These interactions help in neutralizing reactive oxygen species, thereby protecting cells from oxidative damage. Additionally, this compound can bind to proteins like bovine serum albumin, altering their structure and function .

Cellular Effects

This compound exerts multiple effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . For example, this compound can inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses . This inhibition leads to reduced expression of pro-inflammatory cytokines. Furthermore, this compound affects gene expression by modulating the activity of transcription factors, thereby influencing cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their activity . For instance, this compound has been shown to inhibit the activity of enzymes like tyrosinase, which is involved in melanin synthesis . This inhibition can lead to reduced melanin production, contributing to its potential use in skin-whitening products. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in antioxidant defense and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under certain conditions but can degrade when exposed to light and high temperatures . Over time, its antioxidant activity may decrease due to degradation. Long-term studies have also indicated that this compound can have sustained effects on cellular function, such as prolonged inhibition of inflammatory pathways .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by enzymes such as cytochrome P450s and glucuronosyltransferases . These enzymes facilitate the conversion of this compound into more water-soluble metabolites, which can be excreted from the body. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters, such as glucose transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. For example, it has been shown to accumulate in the cytoplasm and nucleus, where it can exert its biochemical effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is often found in the cytoplasm and nucleus, where it can interact with various biomolecules . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. For instance, phosphorylation of this compound can enhance its nuclear localization, allowing it to modulate gene expression more effectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: Peonidin 3-arabinoside can be synthesized through the extraction of anthocyanins from plant sources such as cranberries and blueberries. The process typically involves the use of ethanol and hydrochloric acid for extraction, followed by purification using chromatography techniques .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials. The process includes:

Extraction: Fresh plant materials are washed and mixed with an ethanol-water solution containing hydrochloric acid. Ultrasonic extraction is performed to obtain the crude extract.

Chemical Reactions Analysis

Types of Reactions: Peonidin 3-arabinoside undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its structure, affecting its color and stability.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Acetic anhydride or benzoyl chloride in the presence of a base.

Major Products: The major products formed from these reactions include various glycosides and aglycones, which have different colors and stability profiles .

Scientific Research Applications

Peonidin 3-arabinoside has a wide range of scientific research applications:

Chemistry: It is used as a natural dye and pH indicator due to its color-changing properties.

Industry: It is used in the food industry as a natural colorant and in cosmetics for its antioxidant benefits.

Comparison with Similar Compounds

- Cyanidin 3-arabinoside

- Pelargonidin 3-glucoside

- Delphinidin 3-arabinoside

Peonidin 3-arabinoside stands out for its potential health benefits and applications in various fields, making it a compound of significant interest in scientific research and industry.

Properties

IUPAC Name |

(2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10.ClH/c1-28-16-4-9(2-3-12(16)23)20-17(31-21-19(27)18(26)14(25)8-29-21)7-11-13(24)5-10(22)6-15(11)30-20;/h2-7,14,18-19,21,25-27H,8H2,1H3,(H2-,22,23,24);1H/t14-,18-,19+,21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQGIZPDDMLVHP-KFTCICMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(CO4)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524943-91-7 | |

| Record name | Peonidin 3-arabinoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0524943917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PEONIDIN 3-ARABINOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44QQJ5069R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

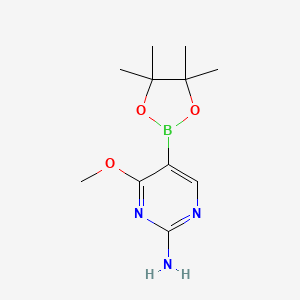

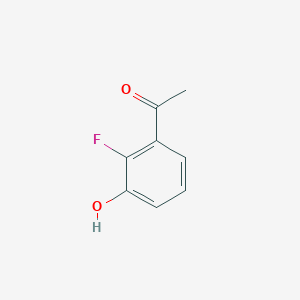

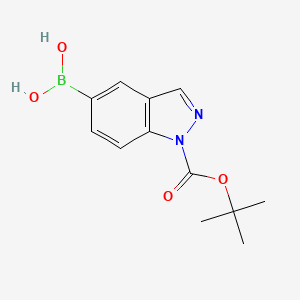

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main sources of peonidin 3-arabinoside?

A1: this compound is a major anthocyanin pigment found in various plant species, with cranberries (both Vaccinium macrocarpon [, , , , ] and Vaccinium oxycoccos [, , ]) being a particularly rich source. Other identified sources include certain cultivars of the common onion (Allium cepa) [], Cinnamomum camphora fruits [], and some species of Gaylussacia (huckleberries) [].

Q2: What is the chemical structure of this compound?

A2: this compound belongs to the anthocyanin class of pigments, specifically the peonidin group. It is a glycoside formed by the attachment of an arabinose sugar molecule at the 3-position of the peonidin aglycone. Unfortunately, the provided abstracts do not contain specific information regarding its molecular formula, weight, or spectroscopic data.

Q3: How does the concentration of this compound vary among different cranberry cultivars?

A3: Research suggests significant variation in the concentration of this compound among different cranberry cultivars. For instance, in a study focusing on American cranberry cultivars, 'Woolman' displayed a notably higher total anthocyanin content, exceeding the average by twofold. []. Meanwhile, cultivars like 'Howes', 'Le Munyon', and 'BL-8' exhibited higher levels of anthocyanidin galactosides, anthocyanidins, and total anthocyanins [].

Q4: How does this compound contribute to the antioxidant capacity of cranberries?

A5: this compound, alongside other anthocyanins, plays a crucial role in the notable antioxidant activity of cranberries. A study utilizing vacuum-microwave drying (VMD), freeze-drying (FD), and hot air-drying (AD) methods on cranberries revealed that the 60% acidified methanol fraction, rich in anthocyanins including this compound, exhibited significantly higher antioxidant potential compared to other fractions [].

Q5: Beyond cranberries, what is the significance of this compound in other plant species?

A6: While prominently featured in cranberry research, this compound holds significance in other plant species as well. In Cinnamomum camphora fruits, it's identified as a major anthocyanin component alongside peonidin-3-xyloside and peonidin-3-glucoside []. This research highlights the potential use of Cinnamomum camphora fruit extract for its preservative and bacteriostatic properties, attributed to the presence of these anthocyanins [].

Q6: Are there potential applications of this compound in the food industry?

A7: The research suggests potential applications of this compound in the food industry. For instance, enzymatic hydrolysis of lingonberry cake, a byproduct of juice production, yielded a fermentolysate rich in phenolic substances, including a complex of anthocyanins potentially containing this compound []. This fermentolysate exhibits high antioxidant activity and can be further explored as a potential food ingredient [].

Q7: What analytical techniques are commonly employed to identify and quantify this compound?

A8: Researchers utilize various analytical methods to identify and quantify this compound. High-performance liquid chromatography (HPLC) stands out as a widely used technique for separating and quantifying individual anthocyanins, including this compound, in plant extracts [, , , , , ]. Additionally, spectrophotometric methods at specific wavelengths are employed to determine total anthocyanin content [].

Q8: Is there evidence suggesting this compound might have medicinal properties?

A9: While the provided research primarily focuses on the occurrence, extraction, and characterization of this compound, some studies hint at its potential medicinal properties. The broader context of anthocyanins, recognized for their antioxidant, anti-inflammatory, and potential anticancer effects, provides a basis for further investigation into the specific bioactivities of this compound []. One study explored its potential as an anticancer compound by conducting in-silico analysis of its interaction with the ALK5 receptor, a potential drug target for cancer therapy [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Chlorophenyl)-N-[4-(hexyloxy)benzyl]methanamine](/img/structure/B1532756.png)

![8-(Prop-2-en-1-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1532760.png)

![N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1532767.png)

![4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1532773.png)